molecular formula C22H45O3P B14194560 Diethyl octadec-9-EN-1-ylphosphonate CAS No. 889129-71-9

Diethyl octadec-9-EN-1-ylphosphonate

Cat. No.: B14194560
CAS No.: 889129-71-9
M. Wt: 388.6 g/mol
InChI Key: QSLMQWBMXQNWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl octadec-9-EN-1-ylphosphonate is a phosphonate ester characterized by two ethyl groups and a long unsaturated alkyl chain (octadec-9-en-1-yl). Its molecular formula is C22H43O3P, with a molecular weight of approximately 386.5 g/mol. The compound features a phosphorus-carbon (P–C) bond, distinguishing it from phosphate esters, which have P–O bonds. The presence of the 9-en (Z or E) double bond in the alkyl chain enhances its conformational flexibility and influences reactivity, solubility, and thermal stability.

Phosphonates are widely used as corrosion inhibitors, stabilizers, and surfactants due to their hydrolytic stability compared to phosphates or phosphites . The ethyl groups contribute to moderate volatility, while the long unsaturated alkyl chain enhances lipophilicity, making it suitable for non-polar applications.

Properties

CAS No.

889129-71-9

Molecular Formula

C22H45O3P

Molecular Weight

388.6 g/mol

IUPAC Name

1-diethoxyphosphoryloctadec-9-ene

InChI

InChI=1S/C22H45O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24-5-2)25-6-3/h13-14H,4-12,15-22H2,1-3H3

InChI Key

QSLMQWBMXQNWTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCP(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl octadec-9-EN-1-ylphosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction is usually carried out in the presence of a base such as sodium or potassium carbonate to neutralize the generated acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl octadec-9-EN-1-ylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of phosphonate derivatives .

Scientific Research Applications

Diethyl octadec-9-EN-1-ylphosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.

    Medicine: Research is ongoing to explore its potential as an inhibitor of enzymes that utilize phosphate groups, which could lead to the development of new therapeutic agents.

    Industry: This compound is used as a corrosion inhibitor and as an additive in lubricants and flame retardants.

Mechanism of Action

The mechanism of action of diethyl octadec-9-EN-1-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes that utilize phosphate substrates. This binding can inhibit the enzyme’s activity, leading to various biological effects. The specific pathways involved depend on the target enzyme and the biological context .

Comparison with Similar Compounds

Research Findings and Data

Solubility and Physical Properties

Compound Water Solubility Organic Solvent Solubility Melting Point (°C)
This compound Insoluble Soluble in hexane, toluene ~25–30 (liquid)
Octyl isopropylphosphonate Insoluble Soluble in ether, acetone <0 (liquid)
Dimethyl phosphite Reacts with water Soluble in polar solvents -60
Notes:
  • The liquid state of this compound at room temperature facilitates its use in liquid formulations, unlike solid phosphates like dioleyl hydrogen phosphate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.